REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[CH3:5][C:6]([CH3:11])=[CH:7][C:8](Cl)=[O:9]>ClCCl.COCCOCCOCCOCCOCCOCCO>[CH3:5][C:6]([CH3:11])=[CH:7][C:8]([N:3]=[C:2]=[S:1])=[O:9] |f:0.1|
|
Name
|
potassium thiocyanate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
830 μL
|
Type
|
catalyst
|
Smiles
|
COCCOCCOCCOCCOCCOCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for additional 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated the residue
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(=O)N=C=S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.989 g | |
YIELD: PERCENTYIELD | 70.2% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |